Methyl 5-(furan-2-yl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate
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Overview
Description
METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is a complex heterocyclic compound that features a pyrido[2,3-d]pyrimidine core fused with a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully hydrogenated compounds .
Scientific Research Applications
METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Known for their wide range of biological activities.
Indole derivatives: Possess various biological activities, including antiviral and anticancer properties.
Triazole-pyrimidine hybrids: Known for their neuroprotective and anti-inflammatory activities .
Uniqueness
METHYL 5-(FURAN-2-YL)-1-METHYL-2,4-DIOXO-1H,2H,3H,4H-PYRIDO[2,3-D]PYRIMIDINE-7-CARBOXYLATE is unique due to its specific structural features and the combination of a furan ring with a pyrido[2,3-d]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H11N3O5 |
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Molecular Weight |
301.25 g/mol |
IUPAC Name |
methyl 5-(furan-2-yl)-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H11N3O5/c1-17-11-10(12(18)16-14(17)20)7(9-4-3-5-22-9)6-8(15-11)13(19)21-2/h3-6H,1-2H3,(H,16,18,20) |
InChI Key |
DNBRAGQJPXLODL-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=CC(=N2)C(=O)OC)C3=CC=CO3)C(=O)NC1=O |
Origin of Product |
United States |
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